Cerium(IV) oxide-gadolinium doped

Solid Oxide Fuel Cells Electrolyte Ionic Conductivity

Cerium(IV) oxide-gadolinium doped (GDC), typically formulated as Ce₀.₉Gd₀.₁O₁.₉₅ (GDC10), is a ceramic material with a cubic fluorite structure widely recognized as a leading electrolyte candidate for intermediate-temperature solid oxide fuel cells (IT-SOFCs). The substitution of Ce⁴⁺ with Gd³⁺ in the host lattice generates oxygen vacancies, which are the primary charge carriers responsible for its high oxide-ion conductivity.

Molecular Formula CeGdO2
Molecular Weight 329.4 g/mol
Cat. No. B12056602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(IV) oxide-gadolinium doped
Molecular FormulaCeGdO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESO=[Ce]=O.[Gd]
InChIInChI=1S/Ce.Gd.2O
InChIKeyZBPTVGKVCOMWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium-Doped Ceria (GDC) Electrolyte: A Comprehensive Technical Overview


Cerium(IV) oxide-gadolinium doped (GDC), typically formulated as Ce₀.₉Gd₀.₁O₁.₉₅ (GDC10), is a ceramic material with a cubic fluorite structure widely recognized as a leading electrolyte candidate for intermediate-temperature solid oxide fuel cells (IT-SOFCs) [1]. The substitution of Ce⁴⁺ with Gd³⁺ in the host lattice generates oxygen vacancies, which are the primary charge carriers responsible for its high oxide-ion conductivity [2]. Compared to conventional yttria-stabilized zirconia (YSZ), GDC exhibits significantly enhanced ionic conductivity at reduced operating temperatures (500–700 °C), enabling lower system costs and broader material compatibility [3].

Why YSZ, ScSZ, and SDC Cannot Simply Replace GDC in Key Applications


Direct substitution of GDC with other common solid electrolytes such as yttria-stabilized zirconia (YSZ), scandia-stabilized zirconia (ScSZ), or samarium-doped ceria (SDC) is often technically non-viable due to substantial performance and compatibility trade-offs. While YSZ and ScSZ offer superior mechanical strength and chemical stability in reducing atmospheres, their ionic conductivity at the targeted intermediate temperatures (500–700 °C) is a critical limiting factor [1]. Conversely, although SDC can exhibit higher intrinsic conductivity than GDC in some studies, it suffers from significantly higher raw material costs and greater electronic leakage, which compromises open-circuit voltage (OCV) and fuel efficiency [2]. Furthermore, GDC's thermal expansion coefficient (TEC) is closely matched to common ferritic steel interconnects and cathodes, a critical attribute for cell durability and thermal cycling stability that is not universally shared by its alternatives [3]. These quantifiable differences mean that a generic substitution without re-engineering the cell architecture and operating conditions would likely result in unacceptable power loss, accelerated degradation, or increased system cost.

Quantitative Differentiation: GDC vs. Key SOFC Electrolyte Alternatives


Ionic Conductivity Superiority of GDC Over YSZ and ScSZ at 500°C

At an operating temperature of 500°C, GDC demonstrates a significantly higher ionic conductivity than the industry-standard YSZ and the higher-performance ScSZ. Electrochemical impedance spectroscopy (EIS) measurements reveal that GDC achieves a conductivity of 5.8 × 10⁻³ S cm⁻¹, compared to 2.5 × 10⁻³ S cm⁻¹ for ScSZ and 1.1 × 10⁻³ S cm⁻¹ for YSZ [1].

Solid Oxide Fuel Cells Electrolyte Ionic Conductivity

Comparative Power Density of Thin-Film GDC vs. YSZ Electrolytes at 800°C

In a direct cell-level comparison using anode-supported SOFCs with 3 µm thick electrolyte films fabricated by magnetron sputtering, the GDC-based cell achieves a peak power density of 2 W cm⁻² at 800°C. This performance is comparable to that of an identical cell architecture using a pure ionic conductor YSZ electrolyte [1].

Solid Oxide Fuel Cells Power Density Thin Film Electrolyte

Total Ionic Conductivity of GDC vs. SDC Monolayers at 1214 K

When comparing GDC against samarium-doped ceria (SDC), a key alternative in the ceria family, GDC monolayers exhibit a total ionic conductivity of 1.02 S m⁻¹ (1.02 × 10⁻² S cm⁻¹) at 1214 K (941°C), compared to 1.62 S m⁻¹ (1.62 × 10⁻² S cm⁻¹) for SDC monolayers [1].

Solid Oxide Fuel Cells Ionic Conductivity Thin Films

Optimized Dopant Concentration: 10 mol% Gd Yields Maximum Conductivity at 600°C

A systematic study of GDC with varying Gd content (0 ≤ x ≤ 0.2 in Ce₁₋ₓGdₓO₂₋δ) prepared by co-precipitation revealed that the composition with 10 mol% Gd (x = 0.1) yields the maximum total electrical conductivity of 2.56 × 10⁻² S cm⁻¹ at 600°C [1].

Solid Oxide Fuel Cells Dopant Optimization Ionic Conductivity

Validated Application Scenarios for Gadolinium-Doped Ceria (GDC)


Electrolyte Layer in Intermediate-Temperature Solid Oxide Fuel Cells (IT-SOFCs)

Based on the demonstrated 5.3× higher ionic conductivity than YSZ at 500°C [1], GDC is the optimal choice for the electrolyte layer in SOFCs designed to operate in the 500–700°C range. This enables the use of lower-cost metallic interconnects and balance-of-plant components, and reduces thermal degradation, which are critical for commercial viability. The matched power density of thin-film GDC to YSZ at 800°C [2] further validates its use across a broad temperature window.

Protective Interlayer Between Cathode and YSZ Electrolyte

GDC is extensively used as a thin interlayer between a standard YSZ electrolyte and a cobaltite-based cathode. Its primary function is to prevent deleterious chemical reactions at the interface that form insulating phases like lanthanum/strontium zirconates [3]. The choice of GDC over other ceria-based materials for this application is justified by its optimal combination of high ionic conductivity [4] and chemical compatibility, which together minimize ohmic losses at this critical junction.

Ionic Conductor Component in Composite Electrodes

In both anode and cathode formulations, GDC is mixed with an electronic conductor (e.g., Ni or LSCF) to form a composite electrode, expanding the triple-phase boundary (TPB) region where electrochemical reactions occur [5]. The use of GDC with the validated optimal 10 mol% Gd composition [6] ensures the highest possible ionic conductivity within the electrode structure, thereby maximizing the electrode's performance and efficiency.

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